1-(4-chlorobenzyl)-4-ethyl-3,5-bis(3-methoxyphenyl)-1H-pyrazole
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Overview
Description
1-(4-Chlorobenzyl)-4-ethyl-3,5-bis(3-methoxyphenyl)-1H-pyrazole is a synthetic organic compound characterized by its complex structure, which includes a pyrazole ring substituted with chlorobenzyl, ethyl, and methoxyphenyl groups
Preparation Methods
The synthesis of 1-(4-chlorobenzyl)-4-ethyl-3,5-bis(3-methoxyphenyl)-1H-pyrazole typically involves multi-step organic reactionsThe reaction conditions often include the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions .
Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(4-Chlorobenzyl)-4-ethyl-3,5-bis(3-methoxyphenyl)-1H-pyrazole undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(4-Chlorobenzyl)-4-ethyl-3,5-bis(3-methoxyphenyl)-1H-pyrazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-4-ethyl-3,5-bis(3-methoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
When compared to similar compounds, 1-(4-chlorobenzyl)-4-ethyl-3,5-bis(3-methoxyphenyl)-1H-pyrazole stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. Similar compounds include:
1-(4-Chlorobenzyl)-3,5-dimethyl-1H-pyrazole: Lacks the methoxyphenyl groups, resulting in different reactivity and biological activity.
4-Ethyl-3,5-diphenyl-1H-pyrazole:
These comparisons highlight the uniqueness of this compound and its potential for diverse applications in scientific research.
Properties
Molecular Formula |
C26H25ClN2O2 |
---|---|
Molecular Weight |
432.9 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-ethyl-3,5-bis(3-methoxyphenyl)pyrazole |
InChI |
InChI=1S/C26H25ClN2O2/c1-4-24-25(19-7-5-9-22(15-19)30-2)28-29(17-18-11-13-21(27)14-12-18)26(24)20-8-6-10-23(16-20)31-3/h5-16H,4,17H2,1-3H3 |
InChI Key |
SUIHULACHACUHN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(N=C1C2=CC(=CC=C2)OC)CC3=CC=C(C=C3)Cl)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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